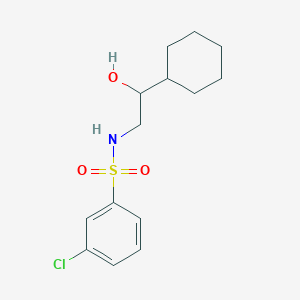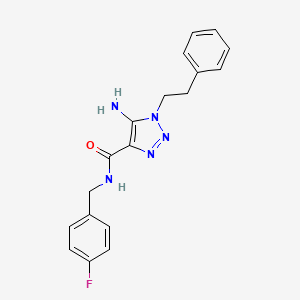
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C27H24BrFN4O5 and its molecular weight is 583.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Redox Mediators in Organic Pollutant Treatment
An enzymatic approach using redox mediators has shown promise in the remediation of various organic pollutants in industrial wastewater. The presence of certain redox mediators enhances the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. This technique could be pivotal in the treatment of aromatic compounds in industrial effluents, potentially including complex organic compounds similar to the one (Husain & Husain, 2007).
Synthesis of Halogenated Biphenyls
Research on the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, outlines methods that could be relevant for synthesizing or modifying complex organic compounds, including the specified molecule. This highlights the importance of efficient synthesis methods in producing materials for medical applications (Qiu et al., 2009).
Antioxidant Activity Analysis
The study of antioxidants and their role in medicine, pharmacy, and food engineering includes comprehensive reviews of methods for determining antioxidant activity. This research can be instrumental in understanding the potential antioxidant properties of complex organic molecules, contributing to their application in health-related fields (Munteanu & Apetrei, 2021).
Organic Semiconductors for OLEDs
BODIPY-based materials, relevant in the development of organic semiconductors for OLED devices, showcase the importance of complex organic compounds in optoelectronics. Such research may provide insights into the structural design and synthesis of compounds like the one mentioned, expanding their application beyond traditional fields (Squeo & Pasini, 2020).
Advanced Oxidation Processes in Pollution Treatment
Studies on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, emphasize the environmental impact of complex organic compounds. These insights are critical for assessing and mitigating the ecological footprint of such compounds (Qutob et al., 2022).
Properties
| 899939-50-5 | |
Molecular Formula |
C27H24BrFN4O5 |
Molecular Weight |
583.414 |
IUPAC Name |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


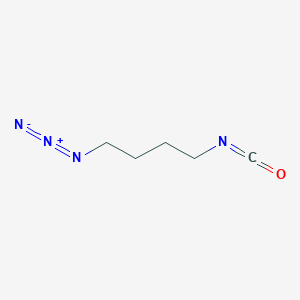
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)
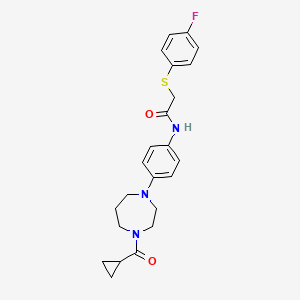
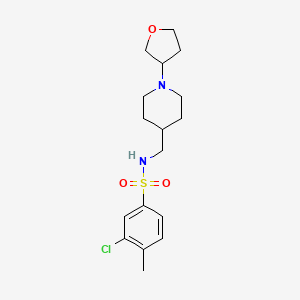
![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
![2-(2-bromophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

